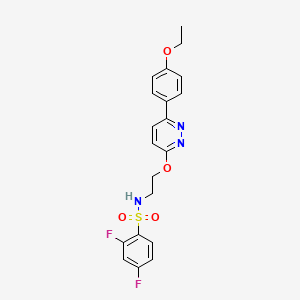
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19F2N3O4S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant case studies.
Structural Overview
The compound is characterized by a complex structure that includes:
- A pyridazine core
- An ethoxyphenyl substituent
- A benzenesulfonamide group with two fluorine atoms on the benzene ring
This structural complexity suggests various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, potentially affecting metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways associated with inflammation and cancer.
- Gene Expression Modulation : The compound could affect the expression of genes involved in cell proliferation and apoptosis, indicating a role in cancer therapy.
In Vitro Studies
- Cell Proliferation Assays : Initial studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For example, it was found to reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Inflammation Models : In models of inflammation, this compound has demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Studies
A recent study published in Journal of Medicinal Chemistry explored the efficacy of this compound against a panel of tumor cell lines. The results indicated that it exhibited IC50 values in the low micromolar range across several types of cancer cells, highlighting its potential as an anticancer agent .
Another investigation focused on its effects on thyroid hormone receptors (TRs). The compound was shown to modulate TR activity, which is critical for metabolic regulation and development. This finding suggests that it could be further explored for endocrine-related therapeutic applications .
Comparative Biological Activity Table
属性
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S/c1-2-28-16-6-3-14(4-7-16)18-8-10-20(25-24-18)29-12-11-23-30(26,27)19-9-5-15(21)13-17(19)22/h3-10,13,23H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUBCQLKUYWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














